1H-Pyrazolo[3,4-b]pyridine-6-carboxamide
Overview
Description
1H-Pyrazolo[3,4-b]pyridine-6-carboxamide is a heterocyclic compound that belongs to the family of pyrazolopyridines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of aminopyrazoles with 1,2-diketones in refluxing acetic acid . Another approach includes the treatment of diphenylhydrazone and pyridine with iodine . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. For example, refluxing a mixture of pyrazole and 1,3-dicarbonyl compounds in 1,4-dioxane followed by the addition of phosphorus oxychloride can yield pyrazolopyridine derivatives .
Chemical Reactions Analysis
1H-Pyrazolo[3,4-b]pyridine-6-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at different positions on the ring system, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1H-Pyrazolo[3,4-b]pyridine-6-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit tropomyosin receptor kinases by binding to their active sites, thereby preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]pyridine-6-carboxamide can be compared with other similar compounds such as:
1H-Pyrazolo[3,4-c]pyridine: Another member of the pyrazolopyridine family with a different ring fusion pattern.
1H-Pyrazolo[4,3-b]pyridine: A compound with a similar structure but different substitution patterns.
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activity against fibroblast growth factor receptors.
The uniqueness of this compound lies in its specific substitution pattern and its ability to interact with a wide range of molecular targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
1H-pyrazolo[3,4-b]pyridine-6-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-6(12)5-2-1-4-3-9-11-7(4)10-5/h1-3H,(H2,8,12)(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKFBIZUZFKODCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1C=NN2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10556422 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116855-16-4 | |
Record name | 1H-Pyrazolo[3,4-b]pyridine-6-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10556422 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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